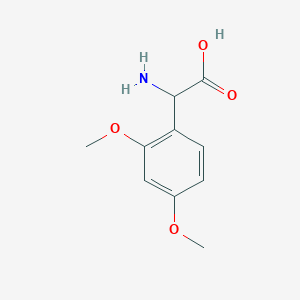

2-amino-2-(2,4-dimethoxyphenyl)acetic Acid

Description

Historical Context and Emergence in Chemical Literature

Detailed historical accounts of the first synthesis and characterization of 2-amino-2-(2,4-dimethoxyphenyl)acetic acid are not prominently featured in widely accessible chemical literature. Its appearance seems to be more functional, emerging as a specialized building block in chemical supplier catalogs and in specific synthetic methodologies rather than being the subject of foundational discovery papers. It is often utilized as a starting material or an intermediate in the synthesis of more complex molecules.

Significance in Contemporary Chemical Research

The contemporary significance of this compound lies primarily in its utility as a synthetic intermediate. The presence of the amino and carboxylic acid functionalities, combined with the substituted phenyl ring, makes it a versatile precursor for the construction of novel organic compounds. Research indicates that derivatives of this amino acid have been investigated for their potential biological activities, including antimicrobial properties. Its role as a non-proteinogenic amino acid also suggests its potential incorporation into peptide and peptidomimetic structures to introduce conformational constraints or novel functionalities.

Structural Features and Stereochemical Considerations relevant to Research

The core structure of this compound features a central α-carbon bonded to four different substituents: a hydrogen atom, an amino group (-NH2), a carboxylic acid group (-COOH), and a 2,4-dimethoxyphenyl group. This arrangement makes the α-carbon a stereocenter.

Table 1: Key Structural and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NO₄ |

| IUPAC Name | This compound |

| Chiral Center | α-carbon |

The chirality of this compound is a critical aspect of its chemistry, particularly when it is used in the synthesis of biologically active molecules. The (R)- and (S)-enantiomers can exhibit significantly different biological activities and interactions with other chiral molecules, such as proteins and enzymes.

The separation of the racemic mixture into its constituent enantiomers, a process known as chiral resolution, is therefore of paramount importance. Common methods for resolving racemic amino acids include the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Another approach is enantioselective synthesis, which aims to produce a single enantiomer directly. While general methods for these processes are well-established for amino acids, specific, optimized protocols for this compound are not extensively documented in the literature. The importance of enantiomeric purity in research applications lies in the need to understand the specific biological effects of each stereoisomer and to develop stereochemically pure therapeutic agents or probes.

Overview of Research Applications

The primary research application of this compound is as a building block in organic synthesis. Its structural motifs are incorporated into larger molecules to explore their chemical and biological properties. For instance, it can be used in the synthesis of novel heterocyclic compounds or as a non-natural amino acid in peptide synthesis to create peptidomimetics with enhanced stability or altered biological activity. The dimethoxyphenyl moiety can also be a key feature for influencing the electronic and steric properties of the target molecules.

While the direct and extensive application of this specific compound in a wide array of research fields is not broadly reported, its availability and unique structure ensure its continued, albeit specialized, role in the toolkit of synthetic chemists. Further research into its properties and applications may yet unveil a broader significance for this intriguing molecule.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,4-dimethoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-14-6-3-4-7(8(5-6)15-2)9(11)10(12)13/h3-5,9H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FILCLWAUZHLXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Amino 2 2,4 Dimethoxyphenyl Acetic Acid

Established Synthetic Routes for 2-amino-2-(2,4-dimethoxyphenyl)acetic Acid

The synthesis of this compound can be achieved through various methodologies, including asymmetric approaches to obtain specific enantiomers, adaptations of classical amino acid syntheses, and derivatization from suitable precursors.

The presence of a stereocenter at the α-carbon necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms of this compound. One prominent strategy involves the use of chiral auxiliaries. For instance, a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) and a chiral ligand can be employed. mdpi.comnih.gov The general approach involves the alkylation of this complex with a suitable 2,4-dimethoxybenzyl halide. Subsequent hydrolysis of the resulting complex yields the desired amino acid with high enantiomeric excess. The specific chiral auxiliary used directs the stereochemical outcome of the alkylation reaction.

Another approach to asymmetric synthesis is through enzymatic resolution. This method involves the use of an enzyme that selectively acts on one enantiomer of a racemic mixture of a this compound derivative, such as an ester or amide. The enzyme, for example, a lipase (B570770) or an acylase, will hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer from the hydrolyzed product.

A summary of common asymmetric synthesis strategies is presented in the table below.

| Asymmetric Method | General Principle | Key Reagents/Components | Typical Outcome |

| Chiral Auxiliary | Diastereoselective alkylation of a glycine equivalent. | Chiral Ni(II) complexes, chiral tridentate ligands, 2,4-dimethoxybenzyl halide. | High enantiomeric excess of the target amino acid. |

| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Lipases, acylases, racemic ester or amide of the target amino acid. | Separation of enantiomers, typically one as the acid and the other as the unreacted ester/amide. |

Classical methods for amino acid synthesis can be adapted to produce racemic this compound. The Strecker synthesis is a viable route, starting from 2,4-dimethoxybenzaldehyde. In this method, the aldehyde is treated with ammonia (B1221849) and cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the racemic amino acid.

Another applicable method is the Bucherer-Bergs synthesis, which also starts with 2,4-dimethoxybenzaldehyde. The aldehyde is reacted with ammonium (B1175870) carbonate and potassium cyanide to form a hydantoin (B18101) intermediate. Subsequent hydrolysis of the hydantoin yields the desired amino acid.

These classical methods are robust and can be performed with readily available starting materials, as detailed in the following table.

| Classical Method | Starting Material | Key Reagents | Intermediate | Final Product |

| Strecker Synthesis | 2,4-Dimethoxybenzaldehyde | NH₃, KCN, H₃O⁺ | α-Aminonitrile | Racemic this compound |

| Bucherer-Bergs Synthesis | 2,4-Dimethoxybenzaldehyde | (NH₄)₂CO₃, KCN, H₃O⁺ | Hydantoin | Racemic this compound |

The synthesis of this compound can also be achieved through the derivatization of closely related precursors. For example, α-azido or α-oximino esters derived from (2,4-dimethoxyphenyl)acetic acid can be reduced to the corresponding amino acid. The reduction of the azide (B81097) can be achieved through catalytic hydrogenation, while the reduction of the oxime can be performed using various reducing agents.

Furthermore, amination of an α-halo acid precursor, such as 2-bromo-2-(2,4-dimethoxyphenyl)acetic acid, with ammonia or another nitrogen source can also yield the target amino acid. This nucleophilic substitution reaction provides a direct route to the amino acid backbone.

Functional Group Transformations of this compound

The presence of both an amino group and a carboxylic acid group allows for a variety of chemical transformations, making this compound a versatile building block.

The primary amino group of this compound is nucleophilic and can undergo a range of reactions. Acylation is a common transformation, where the amino group reacts with acylating agents such as acid chlorides or anhydrides to form amides. libretexts.org This reaction is often performed under basic conditions to neutralize the acid produced. Protecting the amino group through acylation is a common strategy in peptide synthesis.

The amino group can also act as a nucleophile in substitution reactions. For example, it can react with alkyl halides, although this can lead to over-alkylation. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) is another method to form secondary or tertiary amines.

The carboxylic acid group can be transformed into a variety of derivatives. Esterification is a common reaction, typically carried out by reacting the amino acid with an alcohol in the presence of an acid catalyst. libretexts.orgorganic-chemistry.org Due to the presence of the basic amino group, it is often necessary to first protect the amino group or use a large excess of the alcohol and acid. Alternatively, reagents like thionyl chloride can be used to convert the carboxylic acid to an acid chloride, which readily reacts with alcohols to form esters. libretexts.org

The carboxylic acid group can also be reduced to a primary alcohol. jackwestin.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation. The resulting amino alcohol is a valuable synthetic intermediate.

A summary of these functional group transformations is provided below.

| Functional Group | Reaction Type | Reagents | Product |

| Amino Group | Acylation | Acid chloride, Acid anhydride | Amide |

| Amino Group | Nucleophilic Substitution | Alkyl halide | Secondary/Tertiary amine |

| Amino Group | Reductive Amination | Aldehyde/Ketone, NaBH₄ | Secondary/Tertiary amine |

| Carboxylic Acid Group | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid Group | Reduction | LiAlH₄ | Primary alcohol |

Reactions Involving the Aromatic Ring (e.g., Substitution Patterns influenced by Dimethoxy Groups)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) groups (-OCH₃). numberanalytics.comlibretexts.org These groups increase the electron density of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. numberanalytics.comaakash.ac.in The directing influence of substituents on the benzene ring determines the position of subsequent substitutions. libretexts.org Both the methoxy group and the amino group are classified as activating groups that direct incoming electrophiles to the ortho and para positions. numberanalytics.comaakash.ac.in

In the case of the 2,4-dimethoxyphenyl moiety, the positions are influenced as follows:

The -OCH₃ group at position 2 directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.

The -OCH₃ group at position 4 directs incoming electrophiles to its ortho (positions 3 and 5) and para (position 1, which is already substituted) positions.

The combined effect of both methoxy groups strongly activates positions 3 and 5, making them the most probable sites for electrophilic attack. Position 5 is generally favored due to reduced steric hindrance compared to position 3, which is situated between the bulky amino acid side chain and a methoxy group. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. numberanalytics.com The electron-donating nature of these groups facilitates these reactions, often under milder conditions than those required for unsubstituted benzene. wikipedia.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Electrophile | Predicted Major Product(s) | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | NO₂⁺ | 2-amino-2-(5-nitro-2,4-dimethoxyphenyl)acetic acid | The nitro group is directed to the highly activated and sterically accessible C5 position. |

| Halogenation (e.g., Bromination) | Br⁺ | 2-amino-2-(5-bromo-2,4-dimethoxyphenyl)acetic acid | The bromine atom substitutes at the C5 position, which is strongly activated by both methoxy groups. |

| Friedel-Crafts Acylation | RCO⁺ | 2-amino-2-(5-acyl-2,4-dimethoxyphenyl)acetic acid | Acylation occurs at the C5 position, driven by the strong activating effects of the ortho and para methoxy groups. |

Optimization of Reaction Conditions and Yields in Academic Synthesis

The synthesis of α-amino acids, including substituted phenylglycine derivatives like this compound, is a focal point of academic and industrial research. nih.gov Optimization of reaction conditions is crucial for maximizing yield and purity while ensuring economic viability and environmental sustainability. researchgate.net Multi-component reactions, such as the Biginelli or related syntheses, are often employed for their efficiency in constructing complex molecules in a single step. nih.gov

Research into the synthesis of related substituted phenylglycines and other amino acids demonstrates that variables such as catalyst choice, solvent, temperature, and reaction time significantly impact the outcome. researchgate.netgoogle.com For instance, in the synthesis of N-substituted phenylglycines, adjusting the pH and temperature during workup was shown to directly influence the yield and purity of the final product. google.com Similarly, studies on the synthesis of other complex acetic acid derivatives have shown that a two-stage telescoped process, involving initial condensation followed by acid-catalyzed cyclization, can lead to good yields. mdpi.com Microwave-assisted synthesis has also emerged as a technique to accelerate reactions and improve yields in the construction of complex heterocyclic systems. researchgate.net

Table 2: General Parameters for Optimization in the Synthesis of Substituted Amino Acids

| Parameter | Condition A (Example) | Condition B (Example) | Observed Effect on Yield/Purity |

|---|---|---|---|

| Catalyst | Acid Catalyst (e.g., CH₃COOH/pTsOH) researchgate.net | Base Catalyst (e.g., Et₃N) mdpi.com | Catalyst choice can fundamentally alter the reaction pathway and efficiency. Acid catalysts may be optimal for certain condensations, while base catalysts are used for others. researchgate.netmdpi.com |

| Solvent | Ethanol (B145695) nih.gov | Acetonitrile (B52724) mdpi.com | Solvent polarity and boiling point affect reactant solubility and reaction rate. Refluxing in ethanol is common for multi-component reactions. mdpi.comnih.gov |

| Temperature | Room Temperature nih.gov | Reflux mdpi.com | Higher temperatures generally increase reaction rates but can also lead to side products. Optimal temperature balances rate and selectivity. mdpi.comnih.gov |

| Reaction Time | 1 hour mdpi.com | 24 hours researchgate.net | Sufficient time is needed for reaction completion, but prolonged times can lead to decomposition or side reactions. Optimization is key to maximizing yield. researchgate.netmdpi.com |

Analytical Methodologies for Purity and Stereochemical Assessment in Synthetic Research

The comprehensive characterization of this compound requires a suite of analytical techniques to confirm its identity, purity, and stereochemistry. Since the α-carbon is a stereocenter, methods capable of distinguishing between enantiomers are essential.

Purity Assessment: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a primary tool for determining the purity of synthetic peptides and amino acids. biosynth.comnih.gov Coupled with a UV detector or mass spectrometry (LC-MS), it can separate the target compound from starting materials, reagents, and byproducts, allowing for accurate quantification. google.combiosynth.com Validation of an HPLC method ensures it is selective, accurate, and precise for its intended purpose. pom.go.id

Structural and Stereochemical Assessment: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation. longdom.org Techniques like ¹H NMR and ¹³C NMR confirm the molecular structure, while two-dimensional NMR methods like COSY can establish connectivity within the molecule. longdom.org

For stereochemical assessment, chiral analytical techniques are employed:

Chiral HPLC: This is a powerful method for separating enantiomers. It utilizes chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. phenomenex.com Polysaccharide-based CSPs are commonly used for the separation of N-protected amino acids. phenomenex.comsigmaaldrich.com

NMR with Chiral Derivatizing or Solvating Agents: To distinguish enantiomers by NMR, a chiral auxiliary is used. wordpress.com A chiral derivatizing agent covalently bonds to the enantiomers, forming diastereomers which have distinct NMR spectra. Alternatively, a chiral solvating agent or shift reagent can be used to induce temporary, non-covalent diastereomeric interactions, resulting in observable chemical shift differences between the enantiomers. wordpress.comcapes.gov.br

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Key Parameters / Method |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Purity determination and quantification. biosynth.comnih.gov | C18 column with a mobile phase of acetonitrile and an aqueous buffer (e.g., acetic buffer). pom.go.id Detection via UV-Vis or Mass Spectrometry (MS). biosynth.com |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation. longdom.org | ¹H NMR, ¹³C NMR, and 2D-NMR (e.g., COSY) are used to verify the chemical structure and atom connectivity. longdom.org |

| Chiral HPLC | Enantiomeric purity assessment (determining enantiomeric excess). phenomenex.com | Utilizes a Chiral Stationary Phase (CSP), such as a polysaccharide-based column (e.g., Lux Cellulose), to resolve the (R)- and (S)-enantiomers. phenomenex.comsigmaaldrich.com |

| NMR with Chiral Auxiliaries | Determination of absolute configuration and enantiomeric ratio. wordpress.com | Reaction with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers with distinguishable NMR signals. wordpress.com Use of chiral solvating or shift reagents. capes.gov.br |

| Mass Spectrometry (MS) | Confirmation of molecular weight. google.com | Techniques like Electrospray Ionization (ESI-MS) provide the mass-to-charge ratio (m/z), confirming the molecular formula. biosynth.com |

Role of 2 Amino 2 2,4 Dimethoxyphenyl Acetic Acid As a Chiral Building Block in Organic Synthesis

Applications in the Synthesis of Complex Organic Molecules

2-Amino-2-(2,4-dimethoxyphenyl)acetic acid serves as a valuable chiral building block in the asymmetric synthesis of complex organic molecules, including natural products. Its utility stems from the presence of a stereogenic center at the α-carbon, which can be used to introduce chirality into the target molecule. The dimethoxyphenyl group can also play a role in directing the stereochemical outcome of reactions and can be a precursor to other functional groups.

The application of chiral amino acids in the synthesis of complex natural products is a well-established strategy. For instance, diphenyloxazinones, which are derived from amino acids, have been used as versatile templates for the asymmetric synthesis of natural products that may not have obvious amino acid functionalities. nih.gov This highlights the potential for this compound to be similarly employed in the synthesis of a wide range of complex molecules.

While specific examples of the total synthesis of complex natural products using this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis suggest its applicability. The amino acid can be incorporated into a larger molecule, and its stereocenter can be used to control the stereochemistry of subsequent reactions. The dimethoxyphenyl moiety can be modified or cleaved as needed during the synthetic sequence.

Stereoselective Synthesis of Chiral Pharmaceuticals and Agrochemicals Utilizing this compound

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of stereoselective synthetic methods. Chiral α-amino acids are crucial starting materials in many of these syntheses. researchgate.net this compound, as a non-proteinogenic amino acid, offers a unique structural motif for the synthesis of novel chiral drugs and crop protection agents.

The stereoselective synthesis of conformationally constrained α-amino acid analogs, which are important in drug design, can be achieved using methodologies like the Strecker reaction on cyclic ketones. nih.gov While not a direct application of the title compound, this illustrates a general strategy where a chiral amine derived from this compound could be employed to induce stereoselectivity.

In the context of agrochemicals, the development of chiral pesticides is of growing importance to improve efficacy and reduce environmental impact. The use of chiral building blocks, such as amino acids, is a key strategy in this field. mdpi.com The unique substitution pattern of this compound could lead to the development of novel agrochemicals with improved biological activity and selectivity.

Formation of Peptide Analogs and Amino Acid Derivatives

This compound can be utilized in the synthesis of peptide analogs and other amino acid derivatives. The incorporation of non-proteinogenic amino acids into peptides can lead to compounds with enhanced stability, altered conformation, and novel biological activities. nih.gov

The synthesis of peptides typically involves the coupling of protected amino acids. peptide.compeptide2.com this compound can be suitably protected and used in standard solid-phase or solution-phase peptide synthesis protocols. nih.govchemrxiv.org The resulting peptide analogs, containing the 2,4-dimethoxyphenylglycine residue, could have applications in drug discovery and materials science.

Furthermore, the amino and carboxylic acid functionalities of this compound allow for its conversion into a variety of other amino acid derivatives. For example, it can serve as a precursor for the synthesis of more complex, tailor-made amino acids for incorporation into peptidomimetics. mdpi.com

Integration into Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound can serve as a versatile starting material for the synthesis of various heterocyclic systems.

Thiazolidinone Derivatives

Thiazolidin-4-ones are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one has been reported. researchgate.net This compound exists in tautomeric forms, with the 2-amino tautomer being the more stable form. researchgate.net

The synthesis of thiazolidinone derivatives can be achieved through the reaction of an amine, an aldehyde, and a mercaptocarboxylic acid. tandfonline.com In the case of 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one, the synthesis involves the reaction of 2,4-dimethoxyaniline (B45885) with other reagents. While this specific example does not start from this compound, it demonstrates the formation of a closely related thiazolidinone structure. A plausible route to thiazolidinones from the title amino acid could involve its conversion to a suitable amine or aldehyde precursor.

| Starting Materials | Reaction Conditions | Product | Key Findings |

|---|---|---|---|

| Schiff bases, thioglycolic acid | Reflux in 1,4-dioxane (B91453) with ZnCl₂ | 4-Thiazolidinones | General method for the synthesis of 4-thiazolidinones. nih.gov |

| 1-(2-aminoethyl)pyrrolidine, arenealdehyde, mercaptoacetic acid | Reflux in toluene (B28343) with a Dean-Stark trap | Substituted thiazolidin-4-ones | One-pot synthesis of thiazolidin-4-ones. tandfonline.com |

| Thiosemicarbazones, ethyl bromoacetate | Reflux in ethanol (B145695) with sodium acetate | 1,3-Thiazolidin-4-one derivatives | Good yields (85-94%) for the synthesis of thiazolidin-4-ones. mdpi.com |

Pyrimidine (B1678525) Derivatives

Pyrimidines are another important class of heterocyclic compounds with diverse biological activities. medwinpublishers.com The synthesis of pyrimidine derivatives can be achieved through various routes, often involving the condensation of a three-carbon fragment with an amidine, urea, or guanidine (B92328) derivative.

While direct synthesis of pyrimidines from this compound is not explicitly detailed in the provided search results, its structural components can be envisioned as precursors. For instance, the amino acid could be transformed into a suitable three-carbon component or a substituted guanidine derivative for subsequent cyclization to form a pyrimidine ring. The synthesis of substituted pyrimidines often involves the cyclization of intermediates derived from compounds like chalcones and malononitrile. mdpi.com

| Precursors | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 1,3-Bifunctional three-carbon fragment and amidine/urea/guanidine | Condensation reaction | Pyrimidine ring | |

| Chalcones, malononitrile, ammonium (B1175870) acetate | Reflux in ethanol | 2-Amino-4,6-diphenylnicotinonitriles (a class of substituted pyridines) | mdpi.com |

| Guanidine nitrate, diethyl malonate, sodium methoxide | Multi-step reaction | 2-Amino-4,6-dimethoxypyrimidine | google.com |

Strategies for Divergent Synthesis using the this compound Scaffold

Divergent synthesis is a powerful strategy in organic chemistry that allows for the generation of a diverse range of compounds from a common intermediate. nih.gov The this compound scaffold is well-suited for such an approach. Its multiple functional groups (amino, carboxylic acid, and the substituted aromatic ring) provide several points for diversification.

A divergent synthesis strategy could start with the modification of the carboxylic acid and amino groups to create a common precursor. This precursor could then be subjected to a variety of reaction conditions to generate different molecular skeletons. For example, the amino group could be acylated with a variety of acylating agents, while the carboxylic acid could be converted into esters, amides, or other functional groups.

The 2,4-dimethoxyphenyl ring also offers opportunities for diversification. The methoxy (B1213986) groups can be selectively demethylated to reveal phenol (B47542) functionalities, which can then be further modified. The aromatic ring itself can undergo electrophilic substitution reactions to introduce additional substituents. This multi-directional approach can lead to the rapid generation of a library of structurally diverse molecules for biological screening. nih.gov

Medicinal Chemistry and Biological Activity Investigations of 2 Amino 2 2,4 Dimethoxyphenyl Acetic Acid and Its Derivatives

Exploration as a Scaffold for Drug Discovery

In medicinal chemistry, a "scaffold" refers to a core chemical structure that serves as a template for the synthesis of a library of derivatives. The strategic modification of these scaffolds allows for the systematic exploration of chemical space to develop new therapeutic agents. The 2-amino-2-(2,4-dimethoxyphenyl)acetic acid moiety has garnered attention as a valuable scaffold in drug discovery. Its structural versatility makes it a key precursor or intermediate in the synthesis of more complex bioactive molecules.

The utility of this scaffold is demonstrated in the development of novel compounds with potential therapeutic applications. For instance, derivatives incorporating the this compound structure have been investigated for their antimicrobial properties. Studies have shown that certain oxadiazoles (B1248032) containing the 2,4-dimethoxyphenyl group exhibit inhibitory activity against bacterial strains such as E. coli and S. aureus. This highlights the potential of the scaffold to serve as a foundational element for generating new classes of antibacterial agents. The presence of the amino acid functionality combined with the substituted phenyl ring provides a rich platform for chemical modification to optimize biological activity and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies of Derivatives Containing the this compound Moiety

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of arylalkanoic acids, including those containing the this compound moiety, several key structural features are critical for activity. A primary principle is that the acidic center, typically a carboxylic acid, is often optimally located one carbon atom away from the aromatic ring. pharmacy180.com Altering this distance by increasing the carbon chain generally leads to a decrease in biological activity. pharmacy180.com

Furthermore, the substitution pattern on the aromatic ring significantly modulates the compound's efficacy. For the this compound framework, the presence and position of the methoxy (B1213986) groups are crucial. These electron-donating groups influence the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

The nature of the substituents on the phenyl ring has a profound impact on the biological profile of 2-amino-2-aryl-acetic acid derivatives. The electron-donating methoxy groups in the 2,4-positions are correlated with enhanced antimicrobial and analgesic activities when compared to analogs with single methoxy groups or electron-withdrawing substituents like halogens.

For example, modifying the phenyl ring by replacing the methoxy groups with halogens such as fluorine or chlorine alters the compound's physicochemical properties and, consequently, its biological effects. Halogenated analogs tend to have lower pKa values (increased acidity) due to the electron-withdrawing nature of the substituents, but this does not always translate to improved biological function. The 2,4-dimethoxy substitution pattern appears to be particularly favorable for certain activities. In studies on hydrazone derivatives, the 2,4-dimethoxy group contributed significantly to analgesic activity in animal models.

| Compound Structural Class | Substituents | Key Physicochemical Feature | Observed Biological Activity/Application |

|---|---|---|---|

| This compound | 2,4-dimethoxy | Electron-donating groups. | Correlates with enhanced antimicrobial and analgesic activities. |

| 2-Amino-2-(2,4-difluorophenyl)acetic acid | 2,4-difluoro | Electron-withdrawing groups enhance acidity (lower pKa). | Limited bioactivity data available. |

| 2-Amino-2-(2,4-dichlorophenyl)acetic acid | 2,4-dichloro | Chlorine atoms increase lipophilicity. | Not well-characterized. |

| 2-Amino-2-(4-methoxyphenyl)acetic acid | 4-methoxy | Single methoxy group reduces steric hindrance compared to 2,4-disubstitution. | Used as an intermediate in peptide synthesis. |

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images known as enantiomers ((R) and (S)). Chirality is a critical factor in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For many arylalkanoic and arylpropionic acids, biological activity resides predominantly in one enantiomer. orientjchem.org For instance, in the widely studied arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs), the (S)-enantiomer is typically responsible for the therapeutic inhibitory activity against cyclooxygenase (COX) enzymes. orientjchem.org In the case of this compound, it has been noted that the (R)-enantiomer exhibits distinct receptor-binding properties when compared to racemic mixtures, underscoring the importance of stereochemistry in its biological interactions. The demand for enantiomerically pure compounds is high in drug development to maximize therapeutic effects and minimize potential side effects associated with the less active or inactive enantiomer. orientjchem.org

Mechanistic Studies of Biological Interactions

The mechanism of action for derivatives of this compound involves specific interactions with molecular targets. The structural features of the molecule, including the α-amino group, the carboxylic acid, and the dimethoxyphenyl ring, dictate its biological function. The amino group can participate in hydrogen bonding with biological macromolecules, while the methoxy groups on the phenyl ring can influence the compound's lipophilicity, which affects its ability to cross cell membranes and access target sites. These molecular interactions can lead to the modulation of enzyme activity or binding to specific cellular receptors.

The functional groups present in this compound and its derivatives suggest a potential for modulating the activity of various enzymes. Enzyme inhibition is a common strategy in drug design to treat a wide range of pathological conditions. mdpi.com Synthetic amino acid derivatives, as a class, have been investigated as inhibitors of digestive enzymes, which could serve as therapeutic agents for managing metabolic disorders. nih.gov For example, certain synthetic amino acid derivatives have shown inhibitory potential against pancreatic lipase (B570770), pancreatic α-amylase, and α-glucosidase. nih.gov While specific enzyme inhibition studies targeting this compound are not extensively detailed in the literature, its structural similarity to other bioactive amino acid derivatives suggests it could be a valuable scaffold for designing novel enzyme inhibitors.

The ability of a compound to bind to a specific receptor is a cornerstone of its pharmacological effect. The dimethoxyphenyl moiety is a key feature in several classes of compounds known to interact with various receptors, particularly serotonin (B10506) (5-HT) receptors. frontiersin.orgnih.gov While receptor binding data for this compound itself is limited, studies on structurally related 2,5-dimethoxyphenyl-phenethylamine and -isopropylamine analogs provide significant insight into how this scaffold interacts with biological receptors.

These studies demonstrate that modifications to the substituents on the phenyl ring can fine-tune the binding affinity (Kᵢ) and selectivity for different receptor subtypes. frontiersin.orgnih.gov For example, increasing the size and lipophilicity of the substituent at the 4-position of the dimethoxyphenyl ring generally increases the binding affinity at 5-HT₂ₐ and 5-HT₂₋ receptors. frontiersin.org This suggests that derivatives of the 2,4-dimethoxyphenylacetic acid scaffold could be rationally designed to target specific receptor populations.

| Compound | 4-Position Substituent | 5-HT₂ₐ Kᵢ (nM) | 5-HT₂₋ Kᵢ (nM) |

|---|---|---|---|

| 2C-O-4 | -O(n-butyl) | 25 | 150 |

| 2C-O-7 | -O(n-heptyl) | 8.1 | 63 |

| 2C-O-12 | -O(n-dodecyl) | 15 | 110 |

| 2C-O-16 | -O(n-hexadecyl) | 140 | 2100 |

Data extracted from studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines, which share the dimethoxyphenyl core. frontiersin.org The data illustrates the structure-activity relationship where affinity changes with the length of the alkoxy chain.

Interaction with Neurotransmitter Systems

Derivatives of amino acids are being investigated for their potential to modulate neurotransmitter systems, which are crucial for neuronal communication. Research into related structures suggests that these compounds may interact with several key neurotransmitter receptors and enzymes, which is relevant to their potential anticonvulsant and neuroprotective activities.

Molecular docking studies on some anticonvulsant compounds, such as certain pyrimidine (B1678525) derivatives, have shown potential affinity for gamma-aminobutyric acid (GABA) receptors, specifically GABA-A receptors (GABAAR) and the enzyme GABA transaminase (GABAAT). grafiati.comresearchgate.net GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its action is a common mechanism for anticonvulsant drugs. Additionally, these computational studies have explored interactions with excitatory N-methyl-D-aspartate (NMDA) receptors. grafiati.comresearchgate.net

Another key target in neurotransmission is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine (B1216132). nih.gov The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. nih.gov This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's. For instance, the compound biatractylolide (B12411930), a bisesquiterpene lactone, has been shown to reduce acetylcholinesterase activity in models of dementia, suggesting a potential neuroprotective effect through modulation of the cholinergic system. mdpi.com

Investigational Therapeutic Applications

The potential neuroprotective effects of this compound and its derivatives are an area of growing interest, largely informed by the activities of structurally related phenolic acids and other compounds. Neuroprotection involves defending the central nervous system from injury, degeneration, or the effects of diseases like Alzheimer's, Parkinson's, and epilepsy. mdpi.com

One of the primary mechanisms believed to underlie these neuroprotective effects is the mitigation of oxidative stress. scielo.br Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is a major factor in neuronal damage. nih.gov Compounds with antioxidant capabilities can neutralize these harmful species. Phenolic acids, for example, are known to protect neurons and glial cells, and this activity is a significant focus of research. mdpi.com

Furthermore, the modulation of intracellular signaling pathways is a key aspect of neuroprotection. nih.gov Mitochondrial dysfunction is a critical element in the pathogenesis of many neurodegenerative diseases. mdpi.com Some compounds exert protective effects by preventing mitochondrial damage. For example, studies on biatractylolide have shown it can inhibit the opening of the mitochondrial permeability transition pore (mPTP) induced by amyloid-β, thereby reducing oxidative stress and the release of cytotoxic substances like cytochrome C. mdpi.com Protecting mitochondrial homeostasis is a crucial strategy for preventing neuronal death following ischemic events or brain trauma. scielo.br

Derivatives of amino acids are being explored as a source of new antibacterial agents, particularly in response to the rise of antibiotic-resistant bacteria. mdpi.com Research has demonstrated that modifying the core structure of amino acids can yield compounds with significant activity against a range of pathogenic microbes.

Amphiphilic derivatives, which contain both hydrophilic and hydrophobic components, are particularly noteworthy. Cationic amphiphiles can interact with and disrupt the negatively charged bacterial membranes, a mechanism effective against both Gram-positive and Gram-negative bacteria. uctm.edu For example, peptides synthesized with D-amino acids have shown potent activity against multidrug-resistant (MDR) pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The D-isomers offer the advantage of being more resistant to bacterial proteases. mdpi.com

Studies have identified specific structural features that enhance antibacterial efficacy. A series of biphenyl (B1667301) and dibenzofuran (B1670420) derivatives showed potent inhibitory activities against MRSA and multidrug-resistant Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 3.13 µg/mL. mdpi.com Similarly, certain cationic β-amino acid derivatives exhibited potent activity against the ESKAPE panel of pathogens, with MIC values ranging from 3.1 to 6.2 µM. nih.gov These compounds were shown to kill bacteria by disrupting their cell membranes. nih.gov

| Compound/Derivative Class | Target Organism(s) | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 µg/mL | mdpi.com |

| 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis | 6.25 µg/mL | mdpi.com |

| Cationic β-amino acid peptide (P2) | MDR Pathogens (e.g., MRSA) | 3.1 µM - 6.2 µM | nih.gov |

| Cationic β-amino acid peptide (P4) | MDR Pathogens (e.g., MRSA) | 3.1 µM - 6.2 µM | nih.gov |

| SET-M33D (D-amino acid peptide) | Staphylococcus aureus, Enterococcus faecalis, Enterobacteriaceae | 0.7 µM - 6.0 µM | mdpi.com |

The search for novel anticonvulsant drugs has led to the synthesis and evaluation of various amino acid derivatives. These investigations often employ preclinical models such as the maximal electroshock (MES) test, which indicates activity against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence and myoclonic seizures. nih.govnih.gov The 6 Hz psychomotor seizure test is used as a model for focal seizures. nih.gov

A wide range of chemical scaffolds derived from amino acids have demonstrated anticonvulsant properties. These include hydrazones, semicarbazones, and thiosemicarbazones, which have shown varying degrees of activity in the MES model. dovepress.com Pyrrolidine-2,5-dione derivatives have also been extensively studied, with many compounds showing efficacy in MES, scPTZ, and 6 Hz tests. nih.gov

One particularly active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, demonstrated a median effective dose (ED₅₀) of 68.30 mg/kg in the MES test and 28.20 mg/kg in the 6 Hz test. nih.gov This profile was more favorable than that of the established antiepileptic drug valproic acid in the same study. nih.gov Another lead compound, 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide, was found to prevent lethality and reduce the number and severity of seizures in a pentylenetetrazole-induced seizure model. researchgate.net

| Compound/Derivative Class | Seizure Model | Observed Activity (ED₅₀ or % Protection) | Reference |

|---|---|---|---|

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | MES Test | ED₅₀: 68.30 mg/kg | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) | 6 Hz Test (32 mA) | ED₅₀: 28.20 mg/kg | nih.gov |

| Valproic Acid (Reference) | MES Test | ED₅₀: 252.74 mg/kg | nih.gov |

| Valproic Acid (Reference) | 6 Hz Test (32 mA) | ED₅₀: 130.64 mg/kg | nih.gov |

| 2-((4-amino-6-hydroxypyrimidin-2-yl)thio)-N-(3-methylphenyl)acetamide | PTZ-induced seizures | Reduced number and severity of seizures | researchgate.net |

The structural modification of amino acids has yielded numerous derivatives with promising anticancer activity. Researchers have explored a variety of heterocyclic and aromatic scaffolds attached to an amino acid-like framework to assess their cytotoxic effects against human cancer cell lines.

One area of research involves 2-arylbenzoxazole derivatives. Studies have shown that compounds such as 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid exhibit promising cytotoxicity against the MCF-7 breast cancer cell line. core.ac.uk Another class of compounds, thiazolo[4,5-d]pyrimidine (B1250722) derivatives, has also been evaluated for anticancer potential, with selected compounds being screened against the NCI-60 panel of human tumor cell lines. mdpi.com

Further studies have identified novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide that were more cytotoxic against the human glioblastoma U-87 cell line than the triple-negative breast cancer MDA-MB-231 line. nih.gov Additionally, a series of 2-amino-4-aryl-pyrimidine derivatives of ursolic acid showed potent activity against MCF-7 and HeLa cells, with one compound exhibiting a half-maximal inhibitory concentration (IC₅₀) of 0.48 µM against MCF-7 cells. rsc.org This compound was found to induce apoptosis by generating intracellular ROS and disrupting mitochondrial function. rsc.org

| Compound/Derivative Class | Cancer Cell Line | Observed Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-Arylbenzoxazole Acetic Acid Derivative (5) | MCF-7 (Breast) | Promising Cytotoxicity | core.ac.uk |

| 2-Arylbenzoxazole Acetic Acid Derivative (10) | MCF-7 (Breast) | Promising Cytotoxicity | core.ac.uk |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone (21) | U-87 (Glioblastoma) | Reduced cell viability to 19.6% | nih.gov |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | MCF-7 (Breast) | 0.48 µM | rsc.org |

| 2-amino-4-aryl-pyrimidine derivative of ursolic acid (7b) | HeLa (Cervical) | 0.74 µM | rsc.org |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) core.ac.ukrsc.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 Panel | Identified as most active in its series | mdpi.com |

Many derivatives of amino acids and related phenolic compounds possess significant antioxidant properties, which are fundamental to their potential therapeutic applications, including neuroprotection. Antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and lipid peroxidation inhibition assays. nih.gov

Research into cinnamic acid derivatives, which share structural similarities with phenylacetic acids, has shown that these compounds can exhibit considerable radical scavenging and antioxidant action. nih.gov The antioxidant activity of these molecules is often attributed to their ability to donate a hydrogen atom, neutralizing free radicals. nih.gov

Specific amino acid residues within a larger molecule can also contribute to antioxidant effects. For example, aromatic amino acids are known to enhance the antioxidant capacity of peptides. mdpi.com Studies on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that some compounds exhibited DPPH radical scavenging activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid. nih.gov Another derivative from a different series, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, was found to have an antioxidant activity 1.13 times higher than ascorbic acid. nih.gov These findings highlight the potential to develop potent antioxidants by modifying amino acid structures.

| Compound/Derivative | Assay Method | Observed Activity (Relative to Ascorbic Acid) | Reference |

|---|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | DPPH Radical Scavenging | ~1.4x higher | nih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | DPPH Radical Scavenging | ~1.4x higher | nih.gov |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17) | DPPH Radical Scavenging | 1.13x higher | nih.gov |

Methodologies for in vitro and in vivo Biological Evaluation

The biological activities of this compound and its derivatives have been investigated through a variety of in vitro and in vivo methodologies. These studies aim to elucidate the therapeutic potential of these compounds across different pathological conditions, including cancer, infectious diseases, and inflammatory disorders. The evaluation methods are designed to assess the compounds' effects on specific molecular targets, cells, and whole organisms.

In vitro Evaluation Methodologies

In vitro assays are fundamental in the initial screening and characterization of the biological activity of novel compounds. These methods provide insights into the mechanisms of action and cytotoxic profiles. For derivatives of this compound, a range of assays have been employed to determine their potential as therapeutic agents.

Cytotoxicity and Antiproliferative Assays

The cytotoxic and antiproliferative effects of these compounds are commonly evaluated against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. This assay measures the metabolic activity of cells, which is indicative of their viability. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Derivatives have been tested against a panel of human cancer cell lines, including those from breast (MCF-7, MDA-MB-231), colon (HCT-116), and lung (A-549) cancers. For instance, certain 2-arylbenzoxazole derivatives of acetic acid have shown promising cytotoxic effects against MCF-7 and HCT-116 cell lines. Similarly, novel 2-amino-4,6-diphenylnicotinonitrile derivatives have demonstrated significant cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cells.

| Compound Type | Cell Line | IC50 (µM) |

| 2-Arylbenzoxazole Acetic Acid Derivative | MCF-7 | Data not available |

| 2-Arylbenzoxazole Acetic Acid Derivative | HCT-116 | Data not available |

| 2-Amino-4,6-diphenylnicotinonitrile Derivative | MDA-MB-231 | 1.81 ± 0.1 |

| 2-Amino-4,6-diphenylnicotinonitrile Derivative | MCF-7 | 2.85 ± 0.1 |

Note: The data in this table is representative of derivatives and not of this compound itself, for which specific public data is limited.

Antimicrobial Assays

The antimicrobial potential of these compounds is assessed against a spectrum of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of the compound that prevents visible growth of a microorganism. The agar (B569324) well diffusion method and broth microdilution method are standard techniques used for this purpose.

Derivatives have been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal strains (e.g., Candida albicans, Aspergillus niger). For example, certain β-amino acid derivatives have exhibited noteworthy inhibitory activity against S. aureus and Mycobacterium luteum.

| Compound Type | Microorganism | MIC (µg/mL) |

| β-Amino Acid Derivative | Staphylococcus aureus | 31.2 |

| β-Amino Acid Derivative | Mycobacterium luteum | 15.6 |

| β-Amino Acid Derivative | Escherichia coli | >500 |

| β-Amino Acid Derivative | Candida tenuis | Data not available |

| β-Amino Acid Derivative | Aspergillus niger | Data not available |

Note: The data in this table is representative of derivatives and not of this compound itself, for which specific public data is limited.

Enzyme Inhibition Assays

The ability of this compound derivatives to inhibit specific enzymes is a crucial aspect of their biological evaluation. These assays are often performed using colorimetric or fluorometric methods to measure the activity of the target enzyme in the presence of the test compound. The results are typically reported as IC50 values.

Enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in inflammation, and various kinases implicated in cancer cell signaling, are common targets. For instance, novel phenoxy acetic acid derivatives have been evaluated for their selective inhibition of COX-2.

| Compound Type | Enzyme Target | IC50 (µM) |

| Phenoxy Acetic Acid Derivative | COX-1 | Data not available |

| Phenoxy Acetic Acid Derivative | COX-2 | Data not available |

Note: The data in this table is representative of derivatives and not of this compound itself, for which specific public data is limited.

In vivo Evaluation Methodologies

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy and pharmacokinetic profiles in living organisms. These studies typically involve animal models that mimic human diseases.

Antitumor Efficacy in Xenograft Models

To evaluate the anticancer potential in vivo, human tumor xenograft models in immunocompromised mice are frequently used. In these models, human cancer cells are implanted into the mice, and after tumor establishment, the animals are treated with the test compound. Tumor growth is monitored over time, and the efficacy of the treatment is assessed by measuring the reduction in tumor volume and weight.

For example, derivatives such as 2,4-pyrimidinediamine compounds have been evaluated for their antitumor efficacy in xenograft models of lung cancer and neuroblastoma.

Anti-inflammatory and Analgesic Models

The anti-inflammatory activity of these compounds can be assessed using models such as the carrageenan-induced paw edema model in rats. In this model, inflammation is induced by injecting carrageenan into the paw, and the reduction in paw volume after treatment with the test compound is measured.

Analgesic effects are often evaluated using the acetic acid-induced writhing test or the hot plate test in mice. The writhing test involves inducing abdominal constrictions with acetic acid, and the analgesic effect is determined by the reduction in the number of writhes. The hot plate test measures the latency of the animal's response to a thermal stimulus.

Antimicrobial Efficacy in Infection Models

The in vivo antimicrobial efficacy of these compounds can be evaluated in animal models of infection. This involves infecting the animals with a specific pathogen and then treating them with the test compound. The therapeutic effect is determined by monitoring the survival rate of the animals and the reduction in the microbial load in various organs.

While detailed in vivo data for this compound and its direct derivatives are not extensively available in the public domain, the methodologies described are standard approaches for evaluating the biological potential of such compounds.

Computational and Theoretical Studies of 2 Amino 2 2,4 Dimethoxyphenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a fundamental tool for understanding the intrinsic properties of a molecule. For 2-amino-2-(2,4-dimethoxyphenyl)acetic acid, these methods could provide deep insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT could be applied to model its behavior in chemical reactions. For example, studies on similar amino acid derivatives have used DFT to map out reaction pathways, identify transition states, and calculate activation energies, thereby elucidating the likelihood and kinetics of various transformations chemrxiv.orgchemrxiv.org. Such calculations would be invaluable for understanding its synthesis, degradation, and metabolic pathways.

Conformational Analysis and Tautomerism Studies

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and the potential for existing in different isomeric forms. Conformational analysis of this compound would involve identifying the most stable arrangements of its atoms (conformers) and the energy barriers between them. This is crucial as different conformers can exhibit different interaction capabilities with biological targets.

Furthermore, tautomerism, the migration of a proton, is a key consideration. Studies on related organic acids have employed computational methods to determine the relative stabilities of different tautomers in various environments nih.govresearchgate.netresearchgate.net. For the target compound, this would involve assessing the equilibrium between its canonical amino acid form and any potential zwitterionic or other tautomeric states.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis is a method for studying charge distribution, orbital interactions, and bonding within a molecule. Applying NBO analysis to this compound would reveal details about the delocalization of electrons and the nature of intramolecular hydrogen bonding. This information helps in understanding the molecule's polarity, stability, and the nature of donor-acceptor interactions between orbitals, which are fundamental to charge transfer phenomena wisc.edu.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule, typically a protein.

Prediction of Binding Affinity with Biological Targets

Molecular docking could be employed to screen potential biological targets for this compound. This process involves computationally placing the ligand into the binding site of a protein and scoring the interaction to estimate its binding affinity. A higher score generally indicates a more favorable interaction. This predictive capability is a cornerstone of modern drug discovery, allowing for the rapid screening of vast compound libraries against specific disease targets ijpronline.comresearchgate.net.

Ligand-Protein Interaction Modeling

Once a potential binding pose is identified through docking, molecular dynamics (MD) simulations can be used to model the dynamic behavior of the ligand-protein complex over time. This provides a more detailed picture of the interaction, highlighting key intermolecular forces such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex nih.govh-its.orgunimi.it. Such models are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling for Drug Development

In the early phases of drug discovery, it is critical to assess the pharmacokinetic properties of a potential drug candidate. nih.gov In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling utilizes computational models to predict how a compound will behave within a biological system. This predictive analysis helps in identifying molecules with favorable drug-like properties and flagging potential liabilities, thereby reducing the likelihood of late-stage failures in the drug development pipeline. nih.govresearchgate.net

For this compound, a full ADMET profile would be generated using various computational models, many of which are based on quantitative structure-activity relationships (QSAR). researchgate.netnih.gov These models are built from large datasets of compounds with known experimental ADMET properties. d-nb.info

Key ADMET Parameters and Their Significance:

Absorption: This pertains to how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract for orally administered drugs. Important predictors include human intestinal absorption (HIA) and Caco-2 cell permeability. healthinformaticsjournal.com

Distribution: This describes how the compound is distributed throughout the various tissues and compartments of the body. Parameters like Blood-Brain Barrier (BBB) permeability and plasma protein binding (PPB) are critical. healthinformaticsjournal.com BBB permeability is essential for drugs targeting the central nervous system, while high PPB can limit the amount of free drug available to exert its effect.

Metabolism: This involves the chemical modification of the compound by enzymes in the body, primarily the Cytochrome P450 (CYP) family. Predicting which CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) a compound might inhibit or be a substrate for is crucial to avoid drug-drug interactions. biorxiv.org

Excretion: This refers to the removal of the compound and its metabolites from the body.

Toxicity: Computational models can predict various forms of toxicity, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. Early identification of potential toxicity is vital for ensuring drug safety. biointerfaceresearch.com

The drug-likeness of a molecule is often initially assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Below is an interactive table representing a typical in silico ADMET profile for a compound like this compound, based on parameters commonly evaluated for similar molecules. healthinformaticsjournal.combiorxiv.orgbiointerfaceresearch.com

| ADMET Parameter | Predicted Value/Classification | Significance in Drug Development |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Compliance with Lipinski's Rule for oral bioavailability. |

| logP (Lipophilicity) | < 5 | Affects absorption and distribution; compliance with Lipinski's Rule. |

| Hydrogen Bond Donors | < 5 | Influences solubility and membrane permeability; Lipinski's Rule. |

| Hydrogen Bond Acceptors | < 10 | Impacts binding and solubility; Lipinski's Rule. |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Predicts good absorption from the gut. |

| Caco-2 Permeability | High | Indicates high potential for passing through the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low / High | Crucial for CNS-targeting drugs; low permeability is preferred for non-CNS drugs to avoid side effects. |

| P-glycoprotein Substrate | No | Not being a substrate suggests lower efflux from cells, potentially increasing bioavailability. healthinformaticsjournal.com |

| Metabolism | ||

| CYP2D6 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions involving the CYP2D6 pathway. biorxiv.org |

| CYP3A4 Inhibitor | Non-inhibitor | Low risk of interactions with a wide range of drugs metabolized by CYP3A4. biorxiv.org |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Indicates a low likelihood of causing genetic mutations. biointerfaceresearch.com |

| hERG Inhibition | Non-inhibitor | Low risk of causing cardiac arrhythmias. |

Prediction of Spectroscopic Properties (e.g., IR, NMR) for Structural Elucidation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. researchgate.netresearchgate.net These predictions are invaluable for structural elucidation, allowing for the comparison of theoretical spectra with experimental data to confirm the identity and purity of a synthesized compound. researchgate.net

Infrared (IR) Spectroscopy Prediction:

Theoretical IR spectra are calculated by determining the vibrational frequencies of a molecule's bonds. researchgate.net The optimized molecular geometry is first calculated, and then the vibrational modes are computed. researchgate.net These calculated frequencies often have a systematic error compared to experimental values, so they are typically scaled by a known factor to improve accuracy. researchgate.net The predicted spectrum can help in assigning the absorption bands observed in an experimental IR spectrum to specific functional groups and vibrational modes within the this compound molecule.

Key predicted vibrational frequencies would include:

O-H stretch of the carboxylic acid.

N-H stretches of the amino group.

C-H stretches of the aromatic ring and methoxy (B1213986) groups.

C=O stretch of the carboxylic acid.

C=C stretches of the aromatic ring.

C-O stretches of the ether and carboxylic acid groups.

The following table shows representative predicted IR frequencies for the key functional groups in this compound, based on computational studies of similar molecules. researchgate.netnih.gov

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| -NH2 (Amino) | Symmetric/Asymmetric Stretch | 3400 - 3500 |

| -COOH (Carboxylic Acid) | O-H Stretch | 2500 - 3300 (broad) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| -COOH (Carboxylic Acid) | C=O Stretch | 1700 - 1750 |

| Aromatic Ring | C=C Stretch | 1500 - 1600 |

| -OCH3 (Methoxy) | C-O Stretch | 1200 - 1275 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

NMR chemical shifts can be accurately predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.netnih.gov Calculations are performed on the optimized molecular structure to determine the magnetic shielding tensors for each nucleus (e.g., 1H and 13C). researchgate.net These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Predicted 1H and 13C NMR spectra are instrumental in assigning experimental signals to specific atoms in the molecule, which is particularly useful for complex structures. The theoretical data can help resolve ambiguities in experimental spectra and confirm the proposed chemical structure. numberanalytics.com

The table below presents plausible predicted 1H and 13C NMR chemical shifts for this compound, derived from the principles of computational NMR prediction for analogous structures. nih.govresearchgate.net

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 170 - 180 |

| Aromatic C-H | 6.5 - 7.5 | 100 - 130 |

| Aromatic C-O | - | 155 - 165 |

| Methine C-H (α-carbon) | 4.0 - 5.0 | 55 - 65 |

| Methoxy (-OCH3) | 3.7 - 3.9 | 55 - 60 |

| Amino (-NH2) | 2.0 - 4.0 | - |

By integrating these computational and theoretical approaches, researchers can build a comprehensive profile of this compound, guiding its potential development as a therapeutic agent and confirming its structural integrity with a high degree of confidence.

Future Research Directions and Translational Perspectives for 2 Amino 2 2,4 Dimethoxyphenyl Acetic Acid

Development of Novel Synthetic Methodologies

Future research into 2-amino-2-(2,4-dimethoxyphenyl)acetic acid is likely to focus on developing more efficient and stereoselective synthetic methods. As a non-proteinogenic α-amino acid, its value, particularly in medicinal chemistry, is greatly enhanced by the ability to produce it in an enantiomerically pure form. Current strategies for synthesizing substituted phenylglycines often involve variations of the Strecker reaction, which can be scaled up but may require harsh conditions and produce racemic mixtures that necessitate challenging resolutions. tandfonline.com

A promising avenue for future development is the refinement of asymmetric synthesis routes. Methodologies that have proven successful for other aryl amino acids could be adapted, such as those employing chiral ligands to direct stereochemistry. eurekalert.org For instance, catalytic enantioselective methods could offer a more direct and atom-economical approach to producing either the (R)- or (S)-enantiomer. rsc.orgnih.gov The development of enzymatic synthesis methods also represents a significant future direction, offering high stereoselectivity under mild, environmentally friendly conditions. researchgate.netrsc.org

Table 1: Potential Novel Synthetic Strategies

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Asymmetric Phase-Transfer Catalysis | High enantioselectivity, operational simplicity, mild reaction conditions. | Design of new chiral catalysts specific for the 2,4-dimethoxy substrate. |

| Chiral Ligand-Directed Lithiation | Efficient production of both enantiomers from a common starting material. eurekalert.org | Optimization of ligand-substrate binding for improved yield and stereocontrol. |

| Enzymatic Resolution/Synthesis | High stereospecificity, green chemistry principles, potential for direct fermentation routes. researchgate.net | Discovery or engineering of enzymes (e.g., aminotransferases) that accept the substituted phenylglycine precursor. |

| Modified Strecker Reactions | Scalability and use of readily available starting materials. tandfonline.com | Incorporation of chiral auxiliaries or catalysts to induce stereoselectivity. |

Advanced Applications in Asymmetric Catalysis

The inherent chirality and structural motifs of this compound make it an intriguing candidate for applications in asymmetric catalysis. Amino acids and their derivatives are frequently used as chiral ligands for transition metals or as organocatalysts. Future research could explore the derivatization of this compound to create novel ligands for a variety of asymmetric transformations, such as C-C bond formation, hydrogenations, and aminations.

The dimethoxy-substituted phenyl ring offers specific electronic properties and potential coordination sites that could be exploited in catalyst design. By modifying the amino and carboxylic acid groups, a library of bidentate or tridentate ligands could be synthesized. These new ligands could then be screened for their efficacy in catalyzing reactions where the steric and electronic influence of the 2,4-dimethoxyphenyl group could lead to high levels of enantioselectivity.

Expansion of Medicinal Chemistry Applications to New Disease Areas

While the direct biological activity of this compound is not extensively documented, its structural class—aryl-substituted amino acids—is prevalent in pharmacologically active compounds. google.com Future medicinal chemistry efforts will likely involve incorporating this unique amino acid into larger molecules to probe its effect on biological activity, selectivity, and pharmacokinetic properties. The unnatural structure can enhance metabolic stability compared to natural amino acids. eurekalert.org

Derivatives of phenylacetic acid have been investigated as hPPAR agonists, and N-(4-substituted phenyl)glycine derivatives have shown potential as anti-inflammatory agents. nih.govnih.gov This suggests that derivatives of this compound could be synthesized and screened for activity in metabolic and inflammatory diseases. Furthermore, N-aryl amino acids have been explored as potential antibacterial agents, opening another therapeutic avenue for investigation. mdpi.com The unique substitution pattern of the phenyl ring could lead to novel interactions with biological targets. acs.orgnih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

The true potential of this compound in drug discovery can be unlocked through its integration into high-throughput screening (HTS) and combinatorial chemistry platforms. niscpr.res.inwikipedia.orgnih.gov As a unique building block, it can be used to generate large libraries of novel compounds. nih.gov These libraries, containing peptides or small molecules incorporating the this compound scaffold, can then be rapidly screened against a multitude of biological targets to identify "hit" compounds. nih.gov

Future work would involve developing efficient solid-phase or solution-phase synthetic protocols to incorporate this amino acid into combinatorial libraries. acs.org For example, using a "split and pool" synthesis strategy, vast numbers of distinct compounds can be created. wikipedia.org The screening of these libraries could identify leads for various diseases, leveraging the structural diversity introduced by the dimethoxy-substituted phenylglycine core. nih.govacs.orgacs.org

Exploration of Prodrug Strategies and Targeted Delivery Systems

Amino acids are excellent candidates for developing prodrugs and targeted drug delivery systems due to their recognition by cellular transport proteins. nih.gov Future research could focus on using this compound as a "promoieity"—a carrier moiety that is attached to an active drug. This strategy can improve a drug's solubility, permeability, and oral bioavailability. tandfonline.com The amino acid prodrug can be designed to be cleaved by enzymes in the body, releasing the active drug at the desired site. mdpi.com

Furthermore, this amino acid could be used as a ligand to target specific tissues. Many amino acid transporters are overexpressed in certain cell types, such as cancer cells, providing a mechanism for targeted drug delivery. nih.gov By conjugating a therapeutic agent to this compound, it may be possible to achieve selective uptake into target cells, thereby increasing efficacy and reducing systemic toxicity. researchgate.netmdpi.commdpi.comsciopen.com

Table 2: Potential Prodrug and Targeting Strategies

| Strategy | Mechanism | Potential Advantage |

|---|---|---|

| Ester Prodrug | Linking a drug's hydroxyl group to the amino acid's carboxyl group. | Increased water solubility and potential for enzymatic cleavage. |

| Amide Prodrug | Linking a drug's amine group to the amino acid's carboxyl group. | Can improve stability and modify release kinetics. |

| Transporter-Targeted Delivery | Conjugation to a drug to facilitate uptake via amino acid transporters. nih.gov | Enhanced delivery to specific tissues (e.g., tumors) overexpressing transporters. |

| Nanocarrier Functionalization | Attaching the amino acid to the surface of nanoparticles. sciopen.com | Improved cellular uptake and targeted delivery of encapsulated drugs. |

Long-Term Pharmacological and Toxicological Investigations

For any compound with therapeutic potential, long-term pharmacological and toxicological studies are essential. As derivatives of this compound are developed, comprehensive investigations will be required to understand their long-term effects. Phenylacetic acid itself is known to have biological activity and is used in some medical treatments. researchgate.netdrugbank.com

Future research must rigorously evaluate the safety profile of novel derivatives. This includes studies on chronic toxicity, carcinogenicity, and reproductive toxicity. Pharmacological studies will need to assess the long-term efficacy and the potential for the development of resistance. The metabolic fate of the 2,4-dimethoxyphenyl moiety will also be a key area of investigation to ensure that metabolites are not toxic. nih.gov These studies are critical for the translation of any promising compound from the laboratory to clinical use.

Green Chemistry Approaches in Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and derivatization of this compound is a crucial future direction. This involves minimizing waste, using less hazardous solvents, and improving energy efficiency. One promising approach is the use of biocatalysis, employing enzymes to perform specific chemical transformations under mild, aqueous conditions. researchgate.netrsc.org

Future research could also focus on developing catalytic routes that avoid the use of stoichiometric reagents, which generate significant waste. The use of water as a solvent, where possible, would be a major advancement. For derivatization, methods like the AccQ•Tag chemistry, which are designed for efficient and clean reactions with amino acids, could be adapted. waters.commdpi.com Developing greener analytical methods for monitoring these reactions is also an important aspect of this research. nih.govpsu.eduresearchgate.net

Q & A

Q. What are the key physicochemical properties of 2-amino-2-(2,4-dimethoxyphenyl)acetic acid, and how are they determined experimentally?